Umbelliferone 7-O-Rutinoside: A Comprehensive Technical Guide to its Natural Sources
Umbelliferone 7-O-Rutinoside: A Comprehensive Technical Guide to its Natural Sources
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the natural sources of Umbelliferone (B1683723) 7-O-Rutinoside, a significant coumarin (B35378) glycoside. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Introduction to Umbelliferone 7-O-Rutinoside
Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that serves as a precursor to a wide array of other coumarins. Its glycosidic derivatives are of significant interest due to their potential pharmacological activities. Umbelliferone 7-O-Rutinoside is a specific glycoside of umbelliferone, where a rutinose sugar moiety is attached at the 7-hydroxy position. This modification can influence its solubility, bioavailability, and biological activity.
Natural Sources of Umbelliferone 7-O-Rutinoside
The primary and confirmed natural source of Umbelliferone 7-O-Rutinoside is Clausena emarginata, a plant belonging to the Rutaceae family. While the aglycone, umbelliferone, is widely distributed in the plant kingdom, particularly within the Rutaceae and Apiaceae families, the specific rutinoside derivative has been definitively isolated from C. emarginata.[1][2]
Other plants from the Rutaceae family, such as Poncirus trifoliata, Ruta graveolens, and Dictamnus dasycarpus, are known to contain a variety of coumarins and flavonoid glycosides, including rutin (B1680289).[3][4][5][6][7][8][9] The presence of both umbelliferone and rutin in these plants suggests the potential for the biosynthesis of Umbelliferone 7-O-Rutinoside, though direct isolation and quantification of this specific compound have not been extensively reported in the available literature.
The following diagram illustrates the confirmed and potential natural sources of Umbelliferone 7-O-Rutinoside.
Quantitative Data
Quantitative data for Umbelliferone 7-O-Rutinoside is not widely available. The focus of many studies has been on the isolation and structural elucidation of compounds from Clausena emarginata rather than their quantification. However, related quantitative data for the aglycone umbelliferone and the glycoside rutin in other potential source plants are available and summarized in the table below. This data can be valuable for estimating the potential yield of Umbelliferone 7-O-Rutinoside.
| Plant Source | Compound | Plant Part | Concentration/Yield | Reference |
| Ruta graveolens | Rutin | Dry Extract | 40.15 ± 0.01 mg/g | [4] |
| Ruta graveolens | Total Flavonoids | Dry Extract | 15.8 ± 0.19 mg rutin equivalent/g | [10] |
| Citrus species | Umbelliferone | Fruits | 0.1 - 441 µg/g | [11] |
Experimental Protocols
A detailed experimental protocol for the isolation and quantification of Umbelliferone 7-O-Rutinoside from Clausena emarginata is not explicitly detailed in a single source. However, a general methodology can be constructed based on standard phytochemical techniques for the isolation of coumarin glycosides.
General Extraction and Isolation Protocol
The following is a representative workflow for the extraction and isolation of coumarin glycosides from plant material.
Methodology Details:
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Plant Material Preparation: The stems of Clausena emarginata are collected, dried, and ground into a fine powder.
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Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 7 days) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.
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Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Coumarin glycosides are often enriched in the more polar fractions (e.g., n-butanol and aqueous fractions).
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Column Chromatography: The fraction containing the target compound is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Further purification can be achieved using Sephadex LH-20 column chromatography.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification of Umbelliferone 7-O-Rutinoside is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).
Quantification by HPLC-DAD
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD) is used for quantification.
Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol (B129727) or acetonitrile).
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Umbelliferone and its derivatives exhibit strong UV absorbance around 320-330 nm.
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Quantification: A calibration curve is constructed using a certified reference standard of Umbelliferone 7-O-Rutinoside. The concentration of the compound in the plant extract is determined by comparing its peak area to the calibration curve.
Potential Signaling Pathways
While specific studies on the signaling pathways of Umbelliferone 7-O-Rutinoside are limited, the biological activities of its aglycone, umbelliferone, have been extensively studied. It is plausible that the rutinoside derivative may exert similar, or modulated, effects following enzymatic hydrolysis to the aglycone in vivo. Umbelliferone has been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[12][13][14][15][16][17]
The following diagram illustrates some of the key signaling pathways potentially influenced by umbelliferone, which may also be relevant for its 7-O-rutinoside derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Coumarins from the Stems of Clausena emarginata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poncimarin, a new coumarin from Poncirus trifoliata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruta graveolens and rutin, as its major compound: investigating their effect on spatial memory and passive avoidance memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Chemical constituents and pharmacological effects of Dictamni Cortex: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
- 13. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
- 15. Development of Agents with Biological Activities by Umbelliferone | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
